molecular formula C28H30N4O3S2 B2826078 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 923088-23-7

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2826078
CAS No.: 923088-23-7
M. Wt: 534.69
InChI Key: APUIEXGACBXKAG-UHFFFAOYSA-N
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Description

The compound N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a benzothiazole-derived sulfonamide featuring a tertiary amide structure. Its design incorporates a 4,7-dimethyl-substituted benzothiazole core, a 3-methylpiperidine sulfonamide group, and a pyridin-2-ylmethyl substituent on the benzamide nitrogen.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3S2/c1-19-7-6-16-31(17-19)37(34,35)24-13-11-22(12-14-24)27(33)32(18-23-8-4-5-15-29-23)28-30-25-20(2)9-10-21(3)26(25)36-28/h4-5,8-15,19H,6-7,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUIEXGACBXKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=CC(=C5S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperidine sulfonyl group and the pyridin-2-ylmethyl substituent. Common reagents used in these reactions include thionyl chloride, piperidine, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s reactivity.

    Substitution: Substitution reactions involve replacing one functional group with another, which can change the compound’s biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology: In biological research, N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into cellular processes and pathways.

Medicine: This compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with two structurally related molecules (Table 1):

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound 4,7-Dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine N-(4,7-Dimethoxybenzothiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Benzothiazole Substituents 4,7-dimethyl (CH₃) 4,7-dimethoxy (OCH₃) 4,7-dimethoxy (OCH₃)
Sulfonamide Group 3-Methylpiperidin-1-yl None Piperidin-1-yl
Pyridyl Substituent Pyridin-2-ylmethyl (on benzamide N) Pyridin-4-ylmethyl (on benzothiazol-2-amine) None
Molecular Formula C₂₉H₃₂N₅O₃S₂ (calculated) C₁₅H₁₅N₃O₂S C₂₂H₂₄N₄O₅S₂
Molecular Weight ~562.8 g/mol (calculated) 309.36 g/mol ~524.6 g/mol (calculated)
Key Features Tertiary amide, methylpiperidine, lipophilic Secondary amine, methoxy groups Secondary amide, unsubstituted piperidine

Implications of Structural Differences

Benzothiazole Substituents: The 4,7-dimethyl groups in the target compound enhance lipophilicity compared to 4,7-dimethoxy groups in analogs . Methoxy groups, conversely, introduce hydrogen-bonding capacity and metabolic liability (e.g., O-demethylation) .

Sulfonamide Group :

  • The 3-methylpiperidin-1-yl moiety in the target introduces steric bulk and increased lipophilicity relative to the piperidin-1-yl group in the compound. Methylation at the piperidine 3-position could modulate binding pocket interactions in enzyme targets (e.g., kinases or proteases) .

Pyridyl Substituent :

  • The pyridin-2-ylmethyl group on the benzamide nitrogen (target) creates a tertiary amide, which is typically more metabolically stable than the secondary amine in ’s compound. The pyridine’s 2-position may facilitate hydrogen bonding with target residues, while the 4-position in alters spatial orientation .

Hypothetical Pharmacological Implications

While direct pharmacological data for these compounds is unavailable in the provided evidence, structure-activity relationship (SAR) trends suggest:

  • Metabolic Stability : The tertiary amide and methyl-substituted benzothiazole in the target compound may reduce susceptibility to enzymatic hydrolysis and oxidative metabolism compared to analogs with secondary amines or methoxy groups .
  • Target Selectivity: The 3-methylpiperidine group could enhance selectivity for isoforms of sulfonamide-sensitive targets (e.g., carbonic anhydrases or tyrosine kinases) by sterically excluding non-target isoforms .
  • Solubility-Permeability Balance : The target’s higher lipophilicity (due to methyl groups) may favor passive diffusion but necessitate formulation optimization to mitigate solubility limitations.

Q & A

Basic: What are the key considerations for synthesizing this compound, and how can purity be ensured?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzothiazole core, followed by sulfonylation of the piperidine moiety, and final coupling with the pyridinylmethyl-benzamide group. Critical steps include:

  • Reaction Conditions: Temperature control (e.g., reflux in anhydrous THF at 80–100°C) and solvent selection (e.g., DMF for amide coupling) to minimize side reactions .
  • Catalysts: Use of coupling agents like EDCI/HOBt for amide bond formation .
  • Purification: Column chromatography (silica gel, gradient elution) and recrystallization (e.g., from methanol) to isolate intermediates.
  • Purity Verification: HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity .

Basic: Which analytical techniques are essential for characterizing this compound’s structure and stability?

Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) to verify substituent positions .
    • High-Resolution Mass Spectrometry (HRMS): To validate the molecular formula (e.g., [M+H]⁺ at m/z 523.18) .
  • Stability Assessment:
    • Thermogravimetric Analysis (TGA): Evaluate decomposition temperatures (>200°C indicates thermal stability) .
    • Forced Degradation Studies: Exposure to acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH, H₂O₂) monitored via HPLC to identify degradation products .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

  • Design of Experiments (DoE): Use factorial designs to assess interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, increasing temperature from 60°C to 80°C during sulfonylation improves yield by 15% but may reduce selectivity .
  • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of thiazole or piperidine moieties .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide coupling, while dichloromethane minimizes side reactions in sulfonylation .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

  • Source of Contradictions: Variability in assay conditions (e.g., cell line specificity, IC₅₀ measurement protocols) or structural impurities (e.g., residual solvents affecting results).
  • Methodological Solutions:
    • Dose-Response Repetition: Conduct assays in triplicate using standardized protocols (e.g., MTT assay for cytotoxicity) .
    • Metabolite Profiling: LC-MS to identify active/inactive metabolites that may explain discrepancies .
    • Structural Analog Comparison: Test derivatives (e.g., replacing 3-methylpiperidine with 4-methylpiperidine) to isolate pharmacophoric contributions .

Advanced: What experimental strategies are recommended for elucidating the compound’s mechanism of action?

Answer:

  • Target Identification:
    • Pull-Down Assays: Use biotinylated analogs to capture protein targets from cell lysates, followed by mass spectrometry .
    • Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
  • In Silico Docking: Molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like PI3K or EGFR, guided by crystallographic data from similar benzothiazole derivatives .

Advanced: How can computational modeling guide the design of derivatives with improved potency?

Answer:

  • QSAR Studies: Develop models correlating substituent properties (e.g., Hammett σ values for electron-withdrawing groups) with bioactivity. For example, 4,7-dimethyl substitution on benzothiazole enhances lipophilicity, improving membrane permeability .
  • Free Energy Perturbation (FEP): Simulate the impact of structural modifications (e.g., replacing pyridinylmethyl with quinolinylmethyl) on binding affinity to ATP-binding pockets .

Advanced: How to assess the compound’s stability under physiological conditions?

Answer:

  • Simulated Biological Fluids: Incubate in PBS (pH 7.4) or human plasma at 37°C for 24–72 hours, followed by LC-MS to quantify degradation (e.g., hydrolysis of the sulfonamide group) .
  • Light Exposure Tests: Monitor photostability under ICH Q1B guidelines (e.g., UV light at 320–400 nm) to identify photosensitive functional groups .

Advanced: What strategies are effective for structure-activity relationship (SAR) analysis?

Answer:

  • Fragment-Based Screening: Synthesize and test truncated analogs (e.g., benzamide-only or thiazole-only fragments) to identify critical pharmacophores .
  • Bioisosteric Replacement: Substitute the 3-methylpiperidine sulfonamide with morpholine or thiomorpholine to assess solubility and target engagement .
  • Metabolic Hotspot Mapping: Use deuterium isotope effects or fluorination at labile positions (e.g., benzylic carbons) to block oxidative metabolism .

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